molecular formula C11H12FN3 B1341133 [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine CAS No. 926242-20-8

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine

Cat. No. B1341133
CAS RN: 926242-20-8
M. Wt: 205.23 g/mol
InChI Key: OOGHRTAAWHWFMO-UHFFFAOYSA-N
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Description

“[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine” is a chemical compound with a molecular formula of CHFN. It has an average mass of 125.144 Da and a monoisotopic mass of 125.064079 Da . It is also known by other names such as (4-Fluorophenyl)methanamine, (4-Fluorophenyl)methylamine, and Benzenemethanamine, 4-fluoro- .

Scientific Research Applications

Alzheimer's Disease Treatment

A study highlighted the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine structures, demonstrating potential as multitarget-directed ligands for Alzheimer's disease treatment. These compounds showed significant inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, suggesting their potential in managing Alzheimer's disease symptoms (Kumar et al., 2013).

Antipsychotic Agents

Another research avenue explored the antipsychotic potential of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. Compounds in this series, related to the core structure of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine, were found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mode of action suggests a promising direction for developing new antipsychotic medications (Wise et al., 1987).

Ambient-Temperature Synthesis

Research into the ambient-temperature synthesis of pyrazolyl derivatives, including those related to [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine, highlights the compound's role in facilitating novel synthetic routes. These methods offer efficient production of pyrazolyl imines, critical for further pharmacological and material science applications (Becerra et al., 2021).

Structural and Synthetic Studies

Synthesis and structural characterization studies of pyrazolyl derivatives, including [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine, are vital for understanding the molecular basis of their activity. These studies contribute to drug design by revealing the 3D arrangement of atoms and their electronic properties, which are crucial for interacting with biological targets (Kariuki et al., 2021).

Antibacterial and Antifungal Applications

The antimicrobial potential of fluoro-substituted pyrazolyl derivatives has been explored, with some compounds exhibiting significant activity against bacterial and fungal strains. These findings indicate the utility of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine derivatives in developing new antimicrobial agents, addressing the urgent need for novel treatments against resistant pathogens (Jadhav et al., 2015).

properties

IUPAC Name

[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-9(6-13)7-15(14-8)11-4-2-10(12)3-5-11/h2-5,7H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHRTAAWHWFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine

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